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molecular formula C12H13NO2S B8327674 2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one

2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one

Cat. No. B8327674
M. Wt: 235.30 g/mol
InChI Key: RZEPNZGXSMEBKA-UHFFFAOYSA-N
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Patent
US08748632B2

Procedure details

BBr3 (0.54 g, 2 mmol) was added dropwise to a solution of 2-cyclopentyl-6-methoxybenzo[d]isothiazol-3(2H)-one (0.250 g, 1 mmol) in anhydrous benzene (20 mL) at 0° C. The mixture was gradually warmed to room temperature and then heated at 80° C. for 30 min. The reaction mixture was then cooled to room temperature and carefully quenched with H2O (20 mL). The resulting mixture was then heated to reflux for an hour and filtered; the precipitate was washed with H2O and dried under vacuum to give the crude product. The material was purified by flash chromatography (silica gel, CHCl3: CH3OH, 9:1) to afford (0.200 g, 85%) of 2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one as a colorless solid. 1H NMR (300 MHz, DMSO-d6): δ 10.36 (s, 1H), 7.60 (d, 1H, J=8.5 Hz), 7.20 (s, 1H), 6.80 (d, 1H, J=8.6 Hz), 4.84-4.81 (m, 1H), 2.12-1.98 (m, 2H), 1.75-1.60 (m, 6H). LC-MS (ESI) Calcd for C12H13NO2S [M+H]+: 236.0667. Found: 235.95.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-6-methoxybenzo[d]isothiazol-3(2H)-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH:5]1([N:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([O:20]C)=[CH:19][C:12]=3[S:11]2)[CH2:9][CH2:8][CH2:7][CH2:6]1>C1C=CC=CC=1>[CH:5]1([N:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([OH:20])=[CH:19][C:12]=3[S:11]2)[CH2:6][CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
2-cyclopentyl-6-methoxybenzo[d]isothiazol-3(2H)-one
Quantity
0.25 g
Type
reactant
Smiles
C1(CCCC1)N1SC2=C(C1=O)C=CC(=C2)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
carefully quenched with H2O (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography (silica gel, CHCl3: CH3OH, 9:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1SC2=C(C1=O)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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